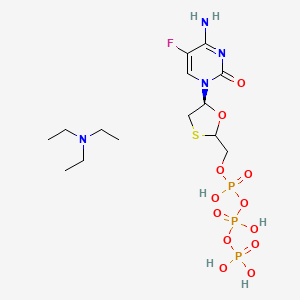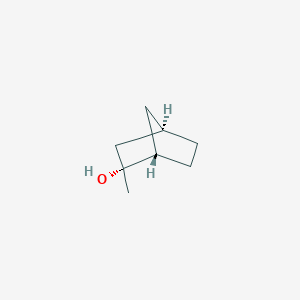
Fosaprepitant-d4 Dimeglumine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosaprepitant-d4 Dimeglumine is a deuterium-labeled derivative of Fosaprepitant Dimeglumine, which is a prodrug of Aprepitant. Fosaprepitant Dimeglumine is primarily used as an antiemetic agent to prevent nausea and vomiting associated with chemotherapy . Upon intravenous administration, it is rapidly converted to Aprepitant, which acts as a neurokinin-1 receptor antagonist .
Preparation Methods
The synthesis of Fosaprepitant-d4 Dimeglumine involves several steps:
Phosphorylation: Aprepitant is used as the starting material and undergoes phosphorylation under alkaline conditions to form a dibenzyl ester intermediate.
Hydrolysis: The intermediate is then hydrolyzed to produce Fosaprepitant.
Reaction with N-methyl-D-glucosamine: Finally, Fosaprepitant reacts with N-methyl-D-glucosamine to yield Fosaprepitant Dimeglumine.
Chemical Reactions Analysis
Fosaprepitant-d4 Dimeglumine undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce Aprepitant.
Oxidation and Reduction: While specific oxidation and reduction reactions are not detailed, the compound’s conversion to Aprepitant suggests it may undergo such reactions under certain conditions.
Substitution: The phosphorylation step in its synthesis indicates that substitution reactions are involved in its preparation.
Common reagents and conditions used in these reactions include alkaline conditions for phosphorylation and hydrolysis . The major product formed from these reactions is Aprepitant .
Scientific Research Applications
Fosaprepitant-d4 Dimeglumine has several scientific research applications:
Mechanism of Action
Fosaprepitant-d4 Dimeglumine is a prodrug of Aprepitant. Upon administration, it is converted to Aprepitant, which exerts its effects by selectively binding to neurokinin-1 receptors in the central nervous system . This binding inhibits the action of substance P, a neuropeptide involved in the emetic response, thereby preventing nausea and vomiting .
Comparison with Similar Compounds
Fosaprepitant-d4 Dimeglumine is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in research applications . Similar compounds include:
Fosaprepitant Dimeglumine: The non-deuterated form of the compound, used for similar antiemetic purposes.
Aprepitant: The active metabolite of Fosaprepitant, directly used as an antiemetic.
Other Neurokinin-1 Receptor Antagonists: Compounds like Rolapitant and Netupitant, which also inhibit neurokinin-1 receptors but differ in their pharmacokinetic profiles.
This compound stands out due to its enhanced stability and utility in precise scientific research .
Properties
Molecular Formula |
C37H56F7N6O16P |
|---|---|
Molecular Weight |
1008.9 g/mol |
IUPAC Name |
[3-[[(2R,3S)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(2,3,5,6-tetradeuterio-4-fluorophenyl)morpholin-4-yl]methyl]-5-oxo-4H-1,2,4-triazol-1-yl]phosphonic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |
InChI |
InChI=1S/C23H22F7N4O6P.2C7H17NO5/c1-12(14-8-15(22(25,26)27)10-16(9-14)23(28,29)30)40-20-19(13-2-4-17(24)5-3-13)33(6-7-39-20)11-18-31-21(35)34(32-18)41(36,37)38;2*1-8-2-4(10)6(12)7(13)5(11)3-9/h2-5,8-10,12,19-20H,6-7,11H2,1H3,(H,31,32,35)(H2,36,37,38);2*4-13H,2-3H2,1H3/t12-,19+,20-;2*4-,5+,6+,7+/m100/s1/i2D,3D,4D,5D;; |
InChI Key |
VRQHBYGYXDWZDL-FZRVXCFOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[C@H]2[C@H](OCCN2CC3=NN(C(=O)N3)P(=O)(O)O)O[C@H](C)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)[2H])[2H])F)[2H].CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
Canonical SMILES |
CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(N(CCO2)CC3=NN(C(=O)N3)P(=O)(O)O)C4=CC=C(C=C4)F.CNCC(C(C(C(CO)O)O)O)O.CNCC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-amino-N-[1-[4-(dimethylamino)anilino]-6-methylisoquinolin-5-yl]thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13861692.png)
![10-[[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-dideuterio(113C)methyl]phenothiazine](/img/structure/B13861693.png)
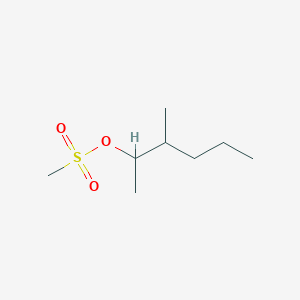
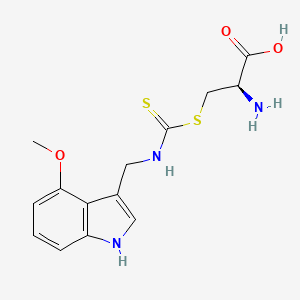
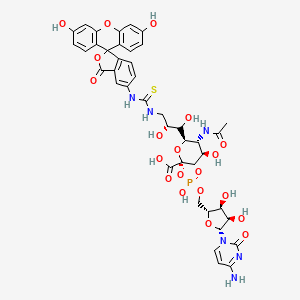
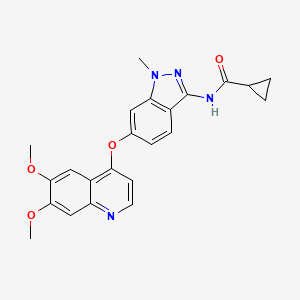
![3-Isobutyl-9,10-dimethoxy-6,7-dihydropyrido[2,1-a]isoquinolin-5-ium Chloride](/img/structure/B13861728.png)

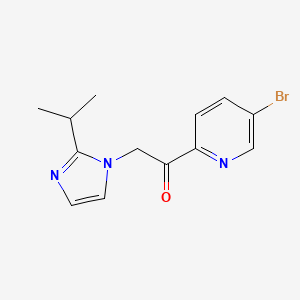
![(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)phenoxy]oxane-2-carboxylic acid](/img/structure/B13861748.png)
![Octapotassium;[2-[3,4-disulfonatooxy-2,5-bis(sulfonatooxymethyl)oxolan-2-yl]oxy-3,5-disulfonatooxy-6-(sulfonatooxymethyl)oxan-4-yl] sulfate;heptahydrate](/img/structure/B13861749.png)
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxybutanoyloxy)-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxybutanoyloxy)-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13861753.png)
